N-Demethyl Mecamylamine

Description

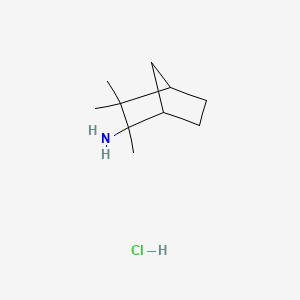

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-8(6-7)10(9,3)11;/h7-8H,4-6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIKCZMVIWRFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747471 | |

| Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859995-07-6 | |

| Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Elucidation for Research Applications

Methodologies for Targeted Chemical Synthesis

The targeted synthesis of N-Demethyl Mecamylamine (B1216088) (2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine) is foundational for its use in further chemical elaboration and mechanistic studies. The process involves carefully selected precursors and controlled reaction conditions to ensure the desired stereochemistry and yield.

Precursor Compounds and Reaction Pathways

A common and effective synthetic route to N-Demethyl Mecamylamine and related bicyclic amines begins with readily available natural products like camphor (B46023). One established pathway involves the conversion of camphor to its oxime derivative, which is then reduced to form the primary amine. orgsyn.org

A key synthetic approach can be summarized as follows:

Oxime Formation: The synthesis typically initiates with the reaction of a bicyclic ketone precursor, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor), with hydroxylamine (B1172632) hydrochloride. orgsyn.org This reaction, often carried out in a solvent like ethanol (B145695) with a mild base such as sodium acetate, quantitatively converts the ketone to its corresponding oxime. orgsyn.org

Reduction to Primary Amine: The crucial step is the reduction of the camphor oxime to the target primary amine, this compound. This transformation is commonly achieved using a dissolving metal reduction, such as sodium metal in a high-boiling alcohol solvent like ethanol. This method effectively reduces the C=N bond of the oxime to yield the desired amine.

This synthetic strategy provides a reliable pathway to this compound, which can then be used as a precursor for the synthesis of Mecamylamine itself (via N-methylation) or other analogues. rsc.orgnih.gov

Table 1: Precursor Compounds and Reagents in the Synthesis of this compound

| Compound/Reagent | Chemical Name | Role in Synthesis |

|---|---|---|

| Camphor | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | Ketone Precursor |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | Reagent for Oxime Formation |

| Sodium Acetate | CH₃COONa | Base in Oxime Formation |

| Sodium Metal | Na | Reducing Agent for Oxime Reduction |

| Ethanol | C₂H₅OH | Solvent |

Purification and Isolation Techniques for Research Purity

Achieving high purity is critical for the use of this compound in sensitive research applications. The basic nature of the amine group dictates the purification strategy, which typically involves acid-base extraction followed by chromatography or crystallization.

Acid-Base Extraction: Following the reduction step, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., diethyl ether) and water. The basic amine product is extracted into the organic layer. To remove non-basic impurities, the organic layer can be washed with an acidic solution (e.g., dilute HCl), which protonates the amine and transfers it to the aqueous layer as the hydrochloride salt. The aqueous layer is then isolated, made basic again to deprotonate the amine, and the purified free amine is re-extracted into an organic solvent. orgsyn.org

Chromatography: For amines that are challenging to purify by extraction alone, column chromatography is a powerful technique. Due to the basicity of amines, standard silica (B1680970) gel can lead to poor separation and peak tailing. biotage.com To overcome this, amine-functionalized silica or the addition of a small amount of a competing amine (like triethylamine) to the mobile phase is often employed to achieve efficient separation. biotage.combiotage.com

Crystallization: The final product can often be purified further by converting it into a crystalline salt, most commonly the hydrochloride salt. Dissolving the purified free amine in a suitable solvent and treating it with hydrochloric acid induces the precipitation of the highly pure this compound hydrochloride.

Spectroscopic and Chromatographic Methods for Structural Confirmation in Research

Unambiguous structural elucidation and purity assessment are essential to validate the identity of the synthesized this compound. This is accomplished through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For a bicyclic amine like this compound, the complex splitting patterns and chemical shifts are characteristic of the rigid bridged structure. The presence of signals corresponding to the methyl groups and the protons on the bicyclic frame confirms the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. For this compound (C₁₀H₁₉N), the expected monoisotopic mass is approximately 153.15 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 154.16 |

| ¹H NMR | Chemical Shifts (ppm) | Signals for three methyl groups, protons on the bicyclic ring system, and the NH₂ group. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals corresponding to the ten carbon atoms of the molecule, including the three methyl carbons and the carbons of the bicyclic core. |

Chromatographic Purity Assessment for Mechanistic Studies

Chromatographic methods are employed to assess the purity of the synthesized compound, ensuring that it is free from starting materials, byproducts, or other contaminants that could interfere with subsequent research.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile amines like this compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectra for identity confirmation of the main peak and any impurities. A validated GC method was developed for the parent compound, mecamylamine, demonstrating the utility of this technique for analyzing such structures in biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis. For basic amines, reversed-phase HPLC is often used. The mobile phase pH may be adjusted to ensure the amine is in a consistent protonation state, which improves peak shape and reproducibility. A high purity level is confirmed by the presence of a single major peak in the chromatogram.

Table 3: Chromatographic Methods for Purity Analysis

| Technique | Purpose | Typical Configuration |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and impurity identification | Capillary column suitable for amines; mass selective detector. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination | C18 reversed-phase column; mobile phase often contains a buffer or modifier to control pH. |

Nicotinic Acetylcholine Receptor Nachr Interaction Profile

Ligand Binding Kinetics and Thermodynamics at nAChR Subtypes

Radioligand Binding Assays in Isolated Membranes or Cell Lines

No data available.

Receptor Occupancy Studies in Preclinical Models (e.g., Rodents)

No data available.

Functional Modulation of nAChR Activity In Vitro

Electrophysiological Characterization in Expression Systems (e.g., Oocytes, Cultured Neurons)

No data available.

Calcium Flux and Second Messenger Pathway Analysis

No data available.

Allosteric Modulation and Desensitization Kinetics

No data available.

Subtype Selectivity and Affinity Profiling

Mecamylamine (B1216088) is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) that is capable of crossing the blood-brain barrier nih.govmedchemexpress.comnih.gov. Originally developed as a ganglionic blocker for treating hypertension, its clinical use for this purpose has been phased out due to significant side effects at the required doses nih.govnih.govresearchgate.net. Its ability to penetrate the central nervous system (CNS) has led to its use in research investigating the role of central nAChRs in various neuropsychiatric conditions medchemexpress.comnih.gov. The antagonism is characterized as non-competitive and voltage-dependent nih.govnih.gov.

Differential Interactions with Neuronal versus Ganglionic nAChRs

Mecamylamine is well-established as a potent ganglionic blocker, a property that underlies its original application as an antihypertensive agent nih.govresearchgate.net. It exerts strong antagonist activity at parasympathetic ganglionic receptors, leading to peripheral side effects nih.gov. However, a key distinction from other ganglionic blockers like hexamethonium is that mecamylamine, as a secondary amine, readily traverses the blood-brain barrier, enabling the inhibition of central nAChRs nih.govnih.gov.

The selectivity of mecamylamine for neuronal nAChRs over other types, such as muscle-type receptors, is primarily manifested in the kinetics of its inhibitory action nih.gov. Research using human nAChRs expressed in Xenopus oocytes has shown that neuronal receptors experience a prolonged inhibition following exposure to mecamylamine nih.gov. In contrast, muscle-type nAChRs exhibit only a transient inhibition at similar concentrations nih.gov. This prolonged effect on neuronal receptors highlights a key aspect of its differential activity. Studies on rat chromaffin cells, a model for neuronal nAChRs, demonstrated that mecamylamine potently depresses nicotine-induced currents with an IC₅₀ value of 0.34 μM nih.govresearchgate.net.

| Receptor Type | Nature of Inhibition | Key Findings | Reference |

|---|---|---|---|

| Neuronal nAChRs | Prolonged, Non-competitive | Exhibits slow recovery from inhibition. Potently blocks currents in neuronal models (IC₅₀ = 0.34 μM). | nih.govnih.gov |

| Ganglionic nAChRs | Potent Antagonism | Effective blockade of parasympathetic ganglia; basis for historical antihypertensive use. | nih.govresearchgate.net |

| Muscle-type nAChRs | Transient | Inhibition is short-lived compared to the effect on neuronal receptors. | nih.gov |

Contribution to Overall nAChR Antagonism Profile

Mecamylamine is broadly characterized as a non-selective antagonist, acting on all known nAChR subtypes nih.gov. Its mechanism of action is primarily non-competitive, meaning it does not directly compete with acetylcholine for the binding site nih.govnih.gov. Instead, it is understood to act as an open-channel blocker nih.govresearchgate.net.

The key features of its antagonism profile include:

Non-competitive Action: Mecamylamine blocks the nAChR ion channel when it is in the open state, thereby preventing ion flow nih.govresearchgate.net. Studies suggest the molecule enters the open channel and becomes trapped as the receptor subsequently closes nih.gov.

Voltage-Dependence: The blocking action of mecamylamine is dependent on the membrane potential nih.govnih.gov. The block is more pronounced at negative membrane potentials and can be temporarily relieved by membrane depolarization, but only in the presence of an agonist like nicotine (B1678760) to reopen the channel nih.govresearchgate.net.

It is also noteworthy that the effects of mecamylamine may not be confined to nAChRs. Research has shown that it can act as a potent competitive inhibitor of ligand binding to serotonin 5-HT₃ receptors, which are also ligand-gated ion channels nih.gov.

| Parameter | Description | Reference |

|---|---|---|

| Mechanism | Non-competitive, Open-channel Block | nih.govnih.govnih.gov |

| Selectivity | Non-selective for nAChR subtypes | nih.govmedchemexpress.commedchemexpress.com |

| Voltage Dependence | Block is voltage-dependent and relieved by depolarization in the presence of an agonist. | nih.govnih.gov |

| Receptor State | Interacts with the open state of the nAChR channel. | nih.govresearchgate.net |

Metabolic Pathways and Biotransformation Research

Enzymatic Pathways Leading to N-Demethylation

The conversion of Mecamylamine (B1216088) to its N-demethylated form is governed by specific enzymatic systems. Research has explored the involvement of major metabolic enzyme families.

Investigations into the metabolic pathways of S-(+)-Mecamylamine (also known as TC-5214) have sought to identify the specific enzymes responsible for its biotransformation. In vitro studies utilizing human liver microsomes have been central to this effort. Contrary to the common metabolic routes for many xenobiotics, research indicates a lack of significant involvement from the cytochrome P450 (CYP) enzyme superfamily in the metabolism of S-(+)-Mecamylamine. nih.gov Specifically, when the compound was incubated with human liver microsomes, no significant disappearance was observed, suggesting that CYP enzymes are not the primary drivers of its N-demethylation. nih.gov This finding points toward alternative, non-CYP-mediated pathways for the formation of N-Demethyl Mecamylamine. While this research was conducted using human-derived microsomes, it provides a critical starting point for understanding the metabolic profile that guides further preclinical investigation in animal models.

With evidence pointing away from CYP-mediated metabolism, research has also examined other major enzymatic systems. In vitro studies with S-(+)-Mecamylamine have investigated the potential roles of flavin-containing monooxygenase (FMO) and monoamine oxidase (MAO) enzymes. nih.gov The results demonstrated that the disappearance rates of the compound were similar in both FMO-active and FMO-inactive microsomal reactions. nih.gov Furthermore, there was minimal to no degradation observed in the presence or absence of the MAO inhibitor pargyline. nih.gov These findings suggest that FMO and MAO enzymes play little to no role in the metabolism of S-(+)-Mecamylamine. nih.gov While direct preclinical studies detailing the specific non-CYP enzymes in animal models that produce this compound are limited, the process of elimination in human-derived in vitro systems suggests that other enzyme families, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), could potentially be involved, though their specific contribution to Mecamylamine's N-demethylation requires further investigation.

Metabolite Identification and Quantification in Biological Matrices (Preclinical Focus)

Accurately identifying and quantifying this compound in various biological samples is essential for characterizing the pharmacokinetic profile of its parent compound.

The analysis of Mecamylamine and its metabolites, including this compound, in biological matrices relies on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal methodologies employed for their high sensitivity and specificity. nih.govnih.gov

An original gas chromatographic method was developed and validated for the determination of Mecamylamine in rat biological samples, demonstrating good precision and accuracy. nih.gov For broader analysis, LC-MS/MS methods have been established for the simultaneous quantification of Mecamylamine and various metabolites in biological fluids like urine. mdpi.com These methods typically involve sample preparation techniques such as liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex biological matrix before instrumental analysis. protocols.ioshu.ac.uk The use of tandem mass spectrometry allows for specific detection through multiple reaction monitoring (MRM), ensuring accurate quantification even at low concentrations. mdpi.com

In vitro metabolic stability assays are fundamental in early preclinical drug development to predict the hepatic clearance of a compound. enamine.netyoutube.com These assays typically use liver microsomes or hepatocytes from various species, including rats, mice, dogs, and humans. protocols.ioenamine.netresearchgate.net For S-(+)-Mecamylamine, studies with human liver microsomes indicated that the compound is relatively stable. nih.gov

Kinetic parameters from these in vitro studies provide quantitative measures of metabolic turnover. For S-(+)-Mecamylamine, the following kinetic values were determined in human liver microsomes. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Km | 78 | μM |

| Vmax | 328 | pmol/min/mg protein |

The general procedure for these assays involves incubating the compound with the liver preparation (microsomes or hepatocytes) and a necessary cofactor like NADPH, then measuring the depletion of the parent compound over time using LC-MS/MS. enamine.netnih.gov The data are used to calculate key parameters such as half-life (t1/2) and intrinsic clearance (Clint). enamine.net

Tissue Distribution and Clearance Mechanisms in Animal Models

Understanding how this compound and its parent compound distribute throughout the body and are subsequently eliminated is crucial for interpreting efficacy and safety data from animal models. Pharmacokinetic investigations in rats demonstrated a very fast clearance of Mecamylamine from the blood. nih.gov The compound showed differential uptake across various organs, with the highest concentrations found in the kidney, followed by the lung, and lower levels in the heart, liver, and brain. nih.gov In Beagle dogs, orally administered S-(+)-Mecamylamine reached peak plasma concentrations quickly, with an apparent terminal plasma half-life ranging from 1.0 to 2.9 hours. nih.gov

The primary route of elimination for Mecamylamine is renal. drugbank.com The compound is excreted slowly in the urine, largely in its unchanged form. drugbank.com A key characteristic of its renal clearance is the significant influence of urinary pH; acidification of the urine promotes its excretion, while alkalinization reduces it. drugbank.com This indicates that pH-dependent renal excretion is a major clearance mechanism, alongside the limited metabolic conversion to this compound.

| Species | Parameter | Value | Unit |

|---|---|---|---|

| Rat | Blood Half-life | 1.2 | h |

| Rat | Clearance (CL) | 1.2 | L/kg/h |

| Dog | Plasma Half-life | 1.0 - 2.9 | h |

Distribution Patterns across Central Nervous System Regions in Rodents

Specific data on the distribution of this compound across various regions of the central nervous system in rodents could not be located in the available scientific literature.

Excretion Pathways and Elimination Kinetics in Preclinical Species

Detailed research findings on the excretion pathways and elimination kinetics of this compound in preclinical species are not available in the reviewed literature.

Advanced Analytical Methodologies for Research Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) for Research Sample Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity. uliege.bebiointerfaceresearch.com It is particularly well-suited for analyzing compounds like N-Demethyl Mecamylamine (B1216088) in complex biological samples.

Developing a robust LC-MS/MS method for quantifying N-Demethyl Mecamylamine in non-human biological matrices (e.g., rodent plasma, tissue homogenates) is a critical first step in preclinical research. The process involves meticulous optimization of both chromatographic separation and mass spectrometric detection, followed by rigorous validation to ensure data reliability. researchgate.netmdpi.com

Method Development: The initial phase focuses on optimizing the separation and detection of the analyte. This includes selecting an appropriate HPLC or UPLC column, often a reversed-phase C18 column, to achieve good chromatographic resolution. nih.govnih.gov The mobile phase composition, typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol (B129727) containing additives like formic acid, is adjusted to obtain a sharp, symmetrical peak shape for this compound. mdpi.comnih.gov

Mass spectrometric parameters are tuned using a pure standard of the compound. Electrospray ionization (ESI) in positive mode is commonly employed for amine-containing compounds. mdpi.com The method relies on multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are selected for the analyte and an internal standard to enhance selectivity and sensitivity. mdpi.comnih.gov

Method Validation: Once developed, the method undergoes validation according to established guidelines to ensure its performance. researchgate.net Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. researchgate.net

Linearity: Establishing a concentration range where the instrument response is directly proportional to the analyte concentration. mdpi.comnih.gov

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision assesses the reproducibility of the measurements. nih.govjournaljpri.com

Recovery: The efficiency of the extraction process used to isolate this compound from the biological matrix. nih.gov

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). journaljpri.com

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -6.7% to +5.4% |

| Extraction Recovery | Consistent and reproducible | 88.5% |

| Matrix Effect | Minimal and consistent | 95% - 104% |

Following successful validation, the LC-MS/MS method can be applied to quantify this compound in samples from non-human pharmacological studies. This is crucial for constructing concentration-time profiles in pharmacokinetic (PK) research, which examines the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, mecamylamine. nih.gov

| Time Point (hours) | Mean Plasma Concentration (ng/mL) (n=3) | Standard Deviation |

|---|---|---|

| 0.5 | 12.3 | 2.1 |

| 1.0 | 25.8 | 4.5 |

| 2.0 | 41.2 | 6.8 |

| 4.0 | 35.7 | 5.9 |

| 8.0 | 18.4 | 3.3 |

| 12.0 | 9.1 | 1.7 |

| 24.0 | 2.5 | 0.8 |

Other Chromatographic and Spectroscopic Techniques in Research Settings

While LC-MS is a dominant technique, other methods can be employed in research settings for the analysis of this compound, each offering unique capabilities.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. chemrxiv.org A GC-MS method has been successfully developed for the simultaneous determination of mecamylamine and its related compounds in plasma. nih.gov

For a compound like this compound, which contains a secondary amine group, direct analysis by GC can be challenging due to its polarity and potential for adsorption onto the chromatographic column. To overcome this, a derivatization step is often employed. mdpi.com This process chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. Common derivatization reagents for amines include silylating agents (e.g., MSTFA) or acylating agents. mdpi.com The resulting volatile derivative can then be efficiently separated and detected by GC-MS, providing an alternative quantitative approach to LC-MS. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used in metabolomics. nih.govresearchgate.net Unlike mass spectrometry-based methods, NMR is non-destructive and inherently quantitative without the need for identical isotopic internal standards, provided experimental conditions are properly controlled. researchgate.netmdpi.com

In the context of this compound research, NMR can be used for metabolomic or metabolic profiling studies. nih.gov By analyzing biological fluids (e.g., urine, plasma) collected after mecamylamine administration, NMR can provide a comprehensive snapshot of all detectable small molecules. nih.govcore.ac.uk This allows for the simultaneous observation of the parent drug, this compound, and other potential metabolites, offering insights into metabolic pathways. nih.govcore.ac.uk While NMR generally has lower sensitivity than MS, its strength lies in its high reproducibility and its ability to elucidate the structure of unknown metabolites, making it a valuable complementary tool in metabolic research. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Comparative Pharmacology

Conformational Analysis and Molecular Modeling of N-Demethyl Mecamylamine (B1216088)

Computational studies, including molecular modeling and docking simulations, are essential for understanding how N-Demethyl Mecamylamine interacts with its biological target. These methods provide insight into the molecule's preferred shape and binding orientation within the nAChR channel pore.

While specific docking studies for this compound are not extensively detailed in the literature, simulations performed on the parent compound, mecamylamine, offer significant insights. Mecamylamine acts as a non-competitive, open-channel blocker, physically occluding the ion pore of the nAChR. Computer modeling suggests that mecamylamine penetrates the open channel and can become trapped upon channel closure.

For this compound, the primary structural difference is the replacement of the N-methyl group with a hydrogen atom. This change has two main consequences for its interaction within the receptor channel. First, the removal of the methyl group reduces the steric bulk of the amino substituent. Second, the secondary amine introduces a hydrogen bond donor capability that is absent in the tertiary amine of mecamylamine. In docking simulations, this N-H group would be available to form hydrogen bonds with amino acid residues lining the channel pore, potentially altering its binding affinity and residence time compared to mecamylamine. The protonated amino group is crucial for its interaction, likely forming electrostatic interactions with negatively charged residues in the outer vestibule of the channel.

Comparison with Parent Compound (Mecamylamine) and Other nAChR Antagonists

Comparing this compound to mecamylamine and its stereoisomers provides a clearer picture of the structural requirements for potent nAChR antagonism.

Structure-activity relationship studies of mecamylamine analogues have generally shown that modifications to the parent structure, including N-demethylation, often result in reduced potency. uky.edu Research on a series of mecamylamine analogues found that none were as potent as mecamylamine itself in vivo. uky.edu This suggests that the N-methyl group of mecamylamine, while not essential for activity, is optimal for potent antagonism.

Quantitative data from in vitro binding assays support this observation. In a study of related compounds, a racemic desmethyl analogue demonstrated a binding affinity (Ki) of 167 nM for α4β2* nAChRs. uky.edu This affinity was higher than that of the corresponding (S)-N-methyl enantiomer (Ki >10,000 nM) but lower than the (R)-N-methyl enantiomer (Ki = 605 nM) in that specific series, highlighting the complex interplay between N-substitution and stereochemistry. uky.edu

The parent compound, mecamylamine, is a non-selective antagonist with inhibitory concentrations (IC50) in the low micromolar range for most neuronal nAChR subtypes. The β4-containing receptors (such as α3β4) are among the most sensitive to mecamylamine inhibition.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Desmethyl Analog (racemic) | 167 |

| (R)-N-Methyl Enantiomer | 605 |

| (S)-N-Methyl Enantiomer | >10,000 |

Like mecamylamine, this compound is a chiral molecule due to the stereocenters in its bornane backbone. The biological activity of such compounds can be highly dependent on their stereochemistry. For the parent compound mecamylamine, studies have evaluated its individual stereoisomers, S-(+)-mecamylamine and R-(-)-mecamylamine.

While the differences in IC50 values between the two enantiomers are often small, significant differences have been observed in their dissociation rates from the receptor. uchile.cl S-(+)-mecamylamine appears to dissociate more slowly from α4β2 and α3β4 receptors than the R-(-)-enantiomer. uchile.cl This slower "off-rate" could lead to a more prolonged blockade in a therapeutic context. uchile.cl Furthermore, some studies have suggested that the R-(-)-isomer may be slightly more potent in blocking the central nervous system effects of nicotine (B1678760) in vivo. nih.gov Since N-demethylation does not affect the chiral centers of the backbone, it is expected that the enantiomers of this compound would exhibit similar, though not identical, stereoselective differences in their pharmacological profiles.

| Receptor Subtype | S-(+)-Mecamylamine IC50 (µM) | R-(-)-Mecamylamine IC50 (µM) |

|---|---|---|

| α3β4 | 0.48 | 0.54 |

| α4β2 | 1.1 | 1.2 |

| α3β2 | 1.3 | 1.4 |

| α7 | 3.0 | 2.8 |

Derivatization Strategies for Modulating nAChR Selectivity and Efficacy In Vitro

This compound, as a secondary amine, serves as a valuable scaffold for derivatization to explore the SAR of nAChR antagonists. The nitrogen atom is a key position for chemical modification to modulate potency and subtype selectivity.

SAR studies have shown that the size and nature of the N-substituent are important. While the N-methyl group of mecamylamine appears optimal for potency, other substitutions are tolerated. For instance, a tertiary (dimethyl) amine functionality is tolerated, whereas bulkier substituents on the nitrogen tend to decrease activity. uky.edu

The secondary amine of this compound provides a reactive handle for synthetic modifications, such as:

N-Alkylation: Introducing various alkyl chains (ethyl, propyl, etc.) can probe the size of the binding pocket and influence lipophilicity, which affects blood-brain barrier penetration.

N-Arylation: Adding aromatic groups could introduce new binding interactions (e.g., π-π stacking) with aromatic residues in the channel.

N-Acylation: Introducing acyl groups can modulate the electronic properties and hydrogen bonding capacity of the nitrogen moiety.

These derivatization strategies, starting from the this compound core, allow for the systematic exploration of chemical space to develop novel nAChR antagonists with potentially improved subtype selectivity and efficacy for research and therapeutic purposes.

Preclinical in Vivo Neuropharmacological Investigations Mechanistic Focus

Impact on Neurotransmitter Release and Synaptic Plasticity in Animal Models

Microdialysis Studies of Neurotransmitter Dynamics in Rodents

No specific microdialysis studies investigating the direct effects of N-Demethyl Mecamylamine (B1216088) on neurotransmitter release in rodent models were identified in the available literature. Research in this area has centered on mecamylamine, which has been shown to inhibit the release of dopamine (B1211576) by blocking nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Electrophysiological Recordings of Neuronal Activity Ex Vivo

There is a lack of available data from ex vivo electrophysiological studies, such as patch-clamp recordings in brain slices, that specifically characterize the effects of N-Demethyl Mecamylamine on neuronal activity, synaptic transmission, or long-term potentiation (LTP).

Neurobiological System Modulation in Animal Models

Effects on Arousal and Locomotor Activity in Rodents (Purely Observational, No Clinical Implication)

Specific observational studies detailing the effects of this compound on arousal and locomotor activity in rodents could not be located.

Alterations in Cognitive Processes in Preclinical Behavioral Paradigms (Focus on Mechanism, Not Therapeutic Efficacy)

Preclinical behavioral studies focusing on the mechanisms by which this compound may alter cognitive processes in animal paradigms were not found. Studies on the parent compound, mecamylamine, indicate that its effects on cognition are complex and dose-dependent, which is attributed to its non-selective antagonism of various nAChR subtypes. nih.gov

Receptor Upregulation/Downregulation Dynamics in Response to Chronic Administration in Animal Models

No research studies detailing the effects of chronic administration of this compound on the upregulation or downregulation of nicotinic acetylcholine receptor subtypes in animal models were identified.

Theoretical and Conceptual Implications for Nicotinic Pharmacology

Role of Metabolites in Overall Pharmacological Landscape

In the case of Mecamylamine (B1216088), a well-known non-selective and non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), the metabolic profile appears to be limited. wikipedia.orgguidetopharmacology.orgmedchemexpress.com Scientific literature and drug information databases indicate that Mecamylamine is primarily excreted from the body in its original, unchanged form. drugbank.comnih.gov The rate of its elimination via urine is highly dependent on urinary pH. drugbank.comnih.gov

Contributions to Understanding Nicotinic Receptor Physiology and Pathophysiology

Pharmacological tools, including specific antagonists, are essential for dissecting the complex roles of receptor systems like the nicotinic acetylcholine receptors. These receptors are involved in a wide array of physiological processes and are implicated in numerous pathological conditions, including addiction, neuropsychiatric disorders, and neurodegenerative diseases. nih.govresearchgate.net

The parent compound, Mecamylamine, has been widely used as a research tool precisely for this purpose. guidetopharmacology.orgnih.gov Its ability to non-selectively block nAChRs and cross the blood-brain barrier has allowed researchers to investigate the role of central nicotinic systems in various functions. drugbank.comnih.gov For instance, Mecamylamine has been used to study the involvement of nAChRs in nicotine (B1678760) addiction, depression, and cognitive function. wikipedia.orgscience.gov

Given the lack of specific pharmacological data for N-Demethyl Mecamylamine, its direct contributions to the experimental understanding of nicotinic receptor physiology and pathophysiology are not established. A research compound's value in this context stems from having a well-defined and characterized profile of action (e.g., its potency and selectivity for different receptor subtypes). As this information is not available for this compound, its utility as a specific probe for nAChR function has not been realized or documented. The insights gained in this area are thus credited to the parent compound, Mecamylamine, and its known interactions with nAChRs. nih.govnih.gov

Future Directions for Research and Development of Novel Nicotinic Modulators

The development of new therapeutic agents often involves exploring the structure-activity relationships of existing drugs and their metabolites. If a metabolite is found to have a more desirable pharmacological profile—such as greater selectivity for a specific receptor subtype, a better side-effect profile, or improved pharmacokinetic properties—it can serve as a template for the development of new drugs.

The future study of this compound would logically begin with its chemical synthesis and comprehensive pharmacological characterization. This is a common strategy in medicinal chemistry, where analogues of a known active compound are created to optimize its properties. rsc.orgbrookes.ac.uk

Key future research directions would include:

Synthesis and Pharmacological Profiling: The first step would be to synthesize pure this compound and evaluate its binding affinity and functional activity at the full range of nAChR subtypes. This would definitively establish whether it is an active metabolite and determine its selectivity profile.

Comparative Studies: If found to be active, its potency and selectivity could be compared directly with that of Mecamylamine and its individual stereoisomers (S)-(+)-Mecamylamine and (R)-(-)-Mecamylamine. wikipedia.orgnih.gov This could reveal unique properties that might be therapeutically advantageous.

Pharmacokinetic Analysis: A thorough investigation into the pharmacokinetics of Mecamylamine would be needed to quantify the extent to which this compound is formed in vivo and to determine its half-life and distribution, particularly its ability to penetrate the blood-brain barrier.

Lead Compound for Novel Modulators: Should this compound display a superior profile, such as selectivity for a nAChR subtype implicated in a specific disease with fewer off-target effects, it could serve as a valuable lead compound. Medicinal chemists could then design and synthesize new analogues based on its structure to further enhance its therapeutic potential, a process that has been applied to Mecamylamine itself. rsc.orgbath.ac.uk

Ultimately, exploring the pharmacology of this compound represents a potential opportunity to refine and advance the development of nicotinic modulators for treating a range of complex disorders.

Data on Nicotinic Acetylcholine Receptor Antagonism

| Compound | Receptor Subtype | Activity Metric (IC50) | Notes |

|---|---|---|---|

| This compound | Various nAChRs | Data Not Available | Pharmacological activity data for this specific metabolite is not readily available in the peer-reviewed scientific literature. |

| Mecamylamine (Parent Compound) | α3β4 | ~150 nM - 190 nM | Potent, non-competitive inhibitor of this neuronal nAChR subtype. nih.gov |

| Mecamylamine (Parent Compound) | α4β2 | - | Exhibits persistent, slowly reversible inhibition. nih.gov |

| Mecamylamine (Parent Compound) | α7 | - | Characterized as a non-selective antagonist across multiple neuronal subtypes. nih.gov |

Q & A

Basic Research Questions

Q. What experimental designs are recommended to establish dose-response relationships for mecamylamine in nicotine self-administration studies?

- Methodological Answer : Use a two-phase approach:

Dose-Response Curves : Administer escalating doses (e.g., 1.5–3 mg/kg in rats) and measure changes in nicotine intake. Normalize data to pre-mecamylamine baselines to account for inter-subject variability .

Hill Coefficient Analysis : Fit normalized responses to one or two Hill terms to derive EC₅₀ and Hill slope (nH) values, which quantify potency and cooperativity of receptor antagonism .

Example: shows 3 mg/kg mecamylamine reduces nicotine intake transiently, followed by rebound effects, highlighting the need for time-course analysis.

Q. How should researchers design behavioral paradigms to assess mecamylamine’s effects on reward thresholds?

- Methodological Answer :

- Operant Conditioning : Train rodents in long-access (LgA) vs. short-access (ShA) self-administration protocols to model dependency states.

- Statistical Design : Use mixed-model ANOVA with factors like dose (e.g., 1.5 vs. 3 mg/kg), access schedule (LgA/ShA), and time, followed by post hoc tests (e.g., Duncan’s test) to isolate effects .

Example: LgA rats show greater reward threshold elevation with mecamylamine than ShA rats, indicating dependency-specific responses .

Advanced Research Questions

Q. How can contradictory findings between preclinical (reduced nicotine intake) and clinical (increased smoking) studies with mecamylamine be reconciled?

- Methodological Answer :

- Receptor Selectivity Analysis : Mecamylamine non-selectively blocks α3β4 and α4β2 nAChRs in preclinical models, while human smoking involves complex receptor interplay (e.g., α5-containing nAChRs) .

- Paradigm Differences : Preclinical self-administration models isolate nicotine reward, whereas human studies involve sensory cues and social factors. Use translational models like pharmacological fMRI to bridge this gap .

Example: Clinical trials show mecamylamine increases smoking frequency, likely due to compensatory behaviors from partial receptor blockade .

Q. What pharmacokinetic-pharmacodynamic (PK-PD) modeling strategies are critical for interpreting rebound nicotine intake after mecamylamine administration?

- Methodological Answer :

Half-Life Calculations : Use decay formulas (e.g., ) to estimate residual mecamylamine levels. At 3 hours post-1.5 mg/kg, ~18% (0.27 mg/kg) remains, correlating with rebound intake onset .

Time-Course Microdialysis : Measure dopamine/metabolite levels in the nucleus accumbens during mecamylamine washout to link PK to neurochemical rebound .

Example: Rebound nicotine intake occurs when mecamylamine levels drop below 0.2–0.3 mg/kg, suggesting threshold-dependent nAChR re-activation .

Q. How can researchers optimize in vivo neurotransmitter analysis to study mecamylamine’s effects on cholinergic-dopaminergic interactions?

- Methodological Answer :

- Microdialysis and HPLC : Implant probes in mesolimbic regions (e.g., ventral tegmental area) to collect extracellular fluid. Quantify dopamine via HPLC-ECD with sensitivity thresholds <1 pg/µL .

- Data Normalization : Express neurotransmitter levels as percentages of pre-drug baselines to control for circadian variability .

Example: Mecamylamine reduces nicotine-induced dopamine surges by 40–60% in dependent rats, measured via repeated-measures ANOVA .

Methodological Considerations for Clinical Translation

Q. What clinical trial designs are effective for evaluating mecamylamine’s adjunctive use in neuropsychiatric disorders?

- Methodological Answer :

- Double-Blind, Placebo-Controlled Trials : Randomize participants to mecamylamine (2.5–7.5 mg/day) or placebo, with crossover phases to mitigate washout effects .

- Outcome Measures : Use validated scales (e.g., Yale Global Tic Severity Scale, CGI-SI) and stratify by symptom clusters (e.g., tics vs. mood instability) .

Example: Mecamylamine monotherapy showed no superiority over placebo in Tourette’s trials but stabilized mood in subgroup analyses .

Q. How can proof-of-pharmacology studies validate mecamylamine’s nicotinic receptor specificity in humans?

- Methodological Answer :

- Cognitive Challenge Models : Administer mecamylamine (e.g., 10–20 mg oral) and assess receptor-specific effects via tasks like delayed recall or attentional bias, contrasting with muscarinic antagonists (e.g., scopolamine) .

- Safety Monitoring : Track linear pharmacokinetics and tolerability (e.g., blood pressure, GI effects) across doses .

Example: Mecamylamine induced dose-dependent cognitive deficits without sedation, confirming α7 nAChR engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.